

Venuloside A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Venuloside A

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Abstract

Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant *Pittosporum venulosum*. It has garnered significant interest in the scientific community for its selective inhibition of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Venuloside A**, supported by spectroscopic data and a summary of its synthetic strategy. Furthermore, it details the experimental procedures for its isolation and structural elucidation and illustrates its mechanism of action through its impact on the mTORC1 signaling pathway.

Chemical Structure and Stereochemistry

Venuloside A is a complex natural product with the molecular formula $C_{23}H_{36}O_7$, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS)[1]. Its structure is composed of a (4R)- α -terpineol aglycone linked to a β -D-fucopyranoside sugar moiety. The furanose is further substituted with an acetyl group at the 2'-position and a senecieryl (3-methylbut-2-enoyl) group at the 3'-position[1][2].

The definitive stereochemistry of **Venuloside A** was established as (4R)- α -terpineol-8-O- β -D-(2'-acetyl, 3'-senecieryl) fucopyranoside through a combination of NMR spectroscopy, including ROESY experiments, and total synthesis of its diastereomers[1]. The (4R) configuration of the

α -terpineol moiety and the β -anomeric linkage of the fucopyranoside are crucial for its biological activity.

Spectroscopic Data for Structural Elucidation

The structure of **Venuloside A** was elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ^1H and ^{13}C NMR data, which are critical for the identification and characterization of this molecule.

Table 1: ^1H NMR Data for Venuloside A (600 MHz, C_6D_6) [1]

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
α -Terpineol Moiety			
2	5.46	m	
3	2.12, 1.88	m	
4	1.62	m	
5	1.30, 1.95	m	
6	1.88, 1.95	m	
7-Me	1.66	s	
9-Me	1.20	s	
10-Me	1.13	s	
Fucopyranoside Moiety			
1'	4.47	d	7.8
2'	5.66	dd	10.3, 7.8
3'	5.16	dd	10.4, 3.2
4'	3.72	br d	3.2
5'	3.10	br q	6.3
6'-Me	1.17	d	6.3
Acetyl Moiety			
2''-Me	1.85	s	
Senecioid Moiety			
2'''	5.82	m	
4'''-Me	2.11	s	
5'''-Me	1.88	s	

Table 2: ^{13}C NMR Data for Venuloside A (150 MHz, C_6D_6) [1][2]

Position	Chemical Shift (δ) ppm
α -Terpineol Moiety	
1	133.6
2	121.4
3	26.96
4	44.4
5	24.0
6	31.3
7-Me	23.9
8	79.4
9-Me	23.53
10-Me	23.52
Fucopyranoside Moiety	
1'	95.9
2'	70.4
3'	70.0
4'	73.8
5'	70.3
6'-Me	16.6
Acetyl Moiety	
1" (C=O)	168.9
2"-Me	20.7
Senecieryl Moiety	
1''' (C=O)	165.8

2'''	116.4
3'''	157.7
4'''-Me	27.02
5'''-Me	20.2

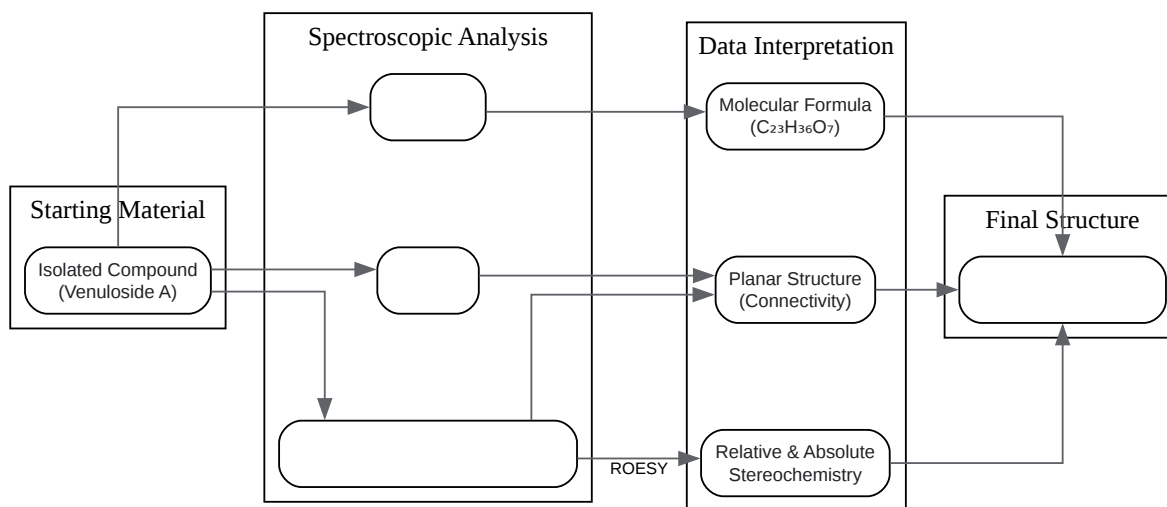
Experimental Protocols

Isolation of Venuloside A[2]

- Plant Material Extraction: Dried and ground plant material of *Pittosporum venulosum* is sequentially extracted with n-hexane, dichloromethane, and methanol.
- Solvent-Solvent Partitioning: The combined extracts are subjected to partitioning, with **Venuloside A** concentrating in the n-hexane fraction.
- Chromatographic Separation: The n-hexane fraction is subjected to flash silica oxide chromatography using a gradient elution from 100% n-hexane to 100% ethyl acetate. **Venuloside A** is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).

Structural Elucidation Workflow

The structural determination of **Venuloside A** relies on a combination of modern spectroscopic techniques.



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*Workflow for the structural elucidation of **Venuloside A**.*

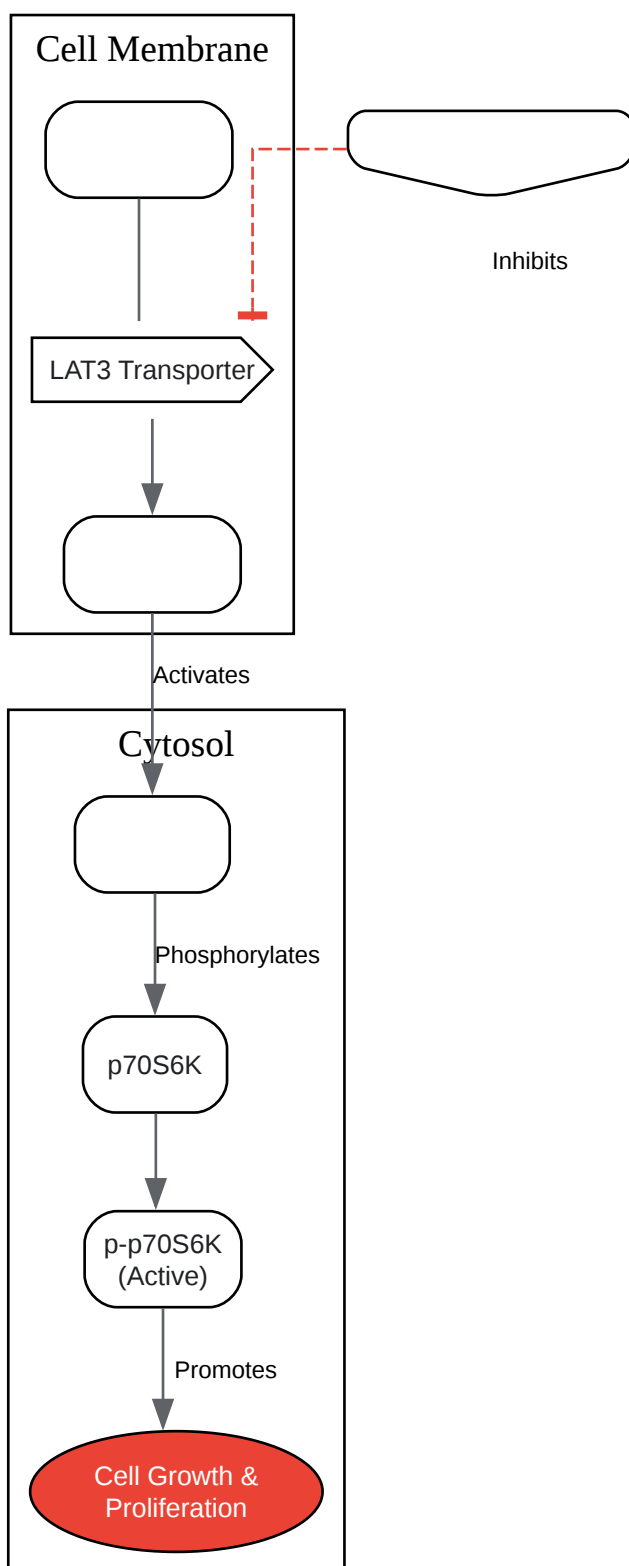
Synthetic Strategy

A four-step synthesis was developed to confirm the absolute configuration of **Venuloside A**[1]. The key steps are outlined below:

- Koenigs-Knorr Glycosylation: A bromo-fucosyl donor is reacted with (4R)- α -terpineol to form the protected α -terpineol fucoside.
- Deprotection: The protecting groups on the fucoside are removed under basic conditions (e.g., NaOMe/MeOH).
- Selective Acylation (Senecioylation): The hydroxyl group at the 3' position of the fucoside is selectively acylated using 3,3-dimethylacryloyl chloride.
- Acetylation: The hydroxyl group at the 2' position is acetylated using acetic anhydride under basic conditions to yield **Venuloside A**.

Biological Activity and Signaling Pathway

Venuloside A is a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3) [1]. In prostate cancer cells, it has been shown to inhibit the uptake of leucine with an IC_{50} of 8.12 μ M[1]. Leucine is an essential amino acid that plays a critical role in activating the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting leucine transport via LAT3, **Venuloside A** effectively suppresses the mTORC1 pathway, leading to reduced phosphorylation of its downstream target p70S6K and subsequent inhibition of cancer cell growth[1].



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*Inhibitory effect of **Venulocide A** on the LAT3-mTORC1 signaling pathway.*

Conclusion

Venuloside A is a structurally complex and biologically active natural product. Its well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis and confirmed by synthesis, provide a solid foundation for its further investigation as a selective LAT3 inhibitor. The detailed understanding of its interaction with the LAT3 transporter and its impact on the mTORC1 signaling pathway opens avenues for the design and development of novel therapeutic agents targeting cancer metabolism. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer biology.

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References

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